molecular formula C9H7Cl4NO B14612438 Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- CAS No. 58956-86-8

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)-

Katalognummer: B14612438
CAS-Nummer: 58956-86-8
Molekulargewicht: 287.0 g/mol
InChI-Schlüssel: UFIVMACNBWQXNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- is an organic compound with the molecular formula C9H7Cl4NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1,2,2-trichloroethyl group and the benzene ring is substituted with a chlorine atom at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 1,2,2-trichloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of dichloroethyl or monochloroethyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: The parent compound, which lacks the chlorine and trichloroethyl substitutions.

    4-Chlorobenzamide: Similar structure but without the trichloroethyl group.

    N-(2-Chloroethyl)benzamide: Contains a 2-chloroethyl group instead of the 1,2,2-trichloroethyl group.

Uniqueness

Benzamide, 4-chloro-N-(1,2,2-trichloroethyl)- is unique due to the presence of both the chlorine atom on the benzene ring and the trichloroethyl group on the amide nitrogen. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

58956-86-8

Molekularformel

C9H7Cl4NO

Molekulargewicht

287.0 g/mol

IUPAC-Name

4-chloro-N-(1,2,2-trichloroethyl)benzamide

InChI

InChI=1S/C9H7Cl4NO/c10-6-3-1-5(2-4-6)9(15)14-8(13)7(11)12/h1-4,7-8H,(H,14,15)

InChI-Schlüssel

UFIVMACNBWQXNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.